
Gne-493
Descripción general
Descripción
GNE-493 es un inhibidor dual potente, selectivo y de administración oral de la fosfatidilinositol 3-quinasa (PI3K) y el objetivo mecánico de la rapamicina (mTOR). Ha demostrado actividad anticancerígena potencial al inhibir varias isoformas de PI3K y mTOR, convirtiéndolo en un candidato prometedor para el tratamiento del cáncer .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de GNE-493 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y controles de temperatura específicos para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la rentabilidad y la eficiencia, asegurando que el compuesto cumpla con los estándares de pureza requeridos para aplicaciones farmacéuticas. La producción implica rigurosos controles de calidad, incluyendo cromatografía líquida de alta eficacia (HPLC) y espectroscopia de resonancia magnética nuclear (RMN) .
Análisis De Reacciones Químicas
Tipos de Reacciones
GNE-493 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las condiciones varían según la reacción específica, pero generalmente implican temperaturas y niveles de pH controlados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes actividades y propiedades biológicas. Estos derivados a menudo se estudian para comprender la relación estructura-actividad y optimizar la eficacia del compuesto .
Aplicaciones Científicas De Investigación
GNE-493 is a novel dual inhibitor of PI3K/mTOR, demonstrating improved metabolic stability, oral bioavailability, and favorable pharmacokinetic parameters . Research indicates that this compound can suppress tumor growth in prostate cancer cells by affecting Akt-mTOR-dependent and -independent mechanisms .
Scientific Research Applications
Prostate Cancer Research:
- In vitro studies this compound展示了对不同原代和已建立的前列腺癌细胞(LNCaP和PC-3细胞系)的抑制活性,包括抑制细胞活力、增殖和迁移,并诱导凋亡 . this compound also blocked Akt-mTOR activation in primary human prostate cancer cells . At a concentration of 250 nM, this compound significantly decreased the migration of priCa-1 cells and disrupted cell cycle progression, leading to an increase in the G1-phase cell percentage but a decrease in the S-phase cell percentage . Furthermore, this compound increased caspase-3 activity and the ratio of TUNEL-positive stained nuclei, confirming apoptosis activation in primary prostate cancer cells and immortalized cell lines .
- In vivo studies Daily oral administration of this compound at 20 mg/kg body weight effectively inhibited the growth of priCa-1 xenograft tumors in nude mice . This treatment led to Akt-mTOR inactivation, SphK1 downregulation, an increase in ceramide levels, and oxidative injury in the treated prostate cancer xenograft tissues .
Other Cancer Research
- This compound has the potential to block the PI3K-Akt-mTOR cascade and inhibit breast xenograft growth in mice .
** concentrations**
- A concentration of 10 nM of this compound did not significantly affect colony number, cell death, and nuclear EdU incorporation in priCa-1 primary cells . However, 250 nM of this compound exerted significant tumor-suppressive activity .
Mechanism of Action
Mecanismo De Acción
GNE-493 ejerce sus efectos al inhibir las vías PI3K y mTOR, que son cruciales para el crecimiento, la proliferación y la supervivencia celular. Al bloquear estas vías, this compound induce la apoptosis e inhibe el crecimiento tumoral. El compuesto se dirige a múltiples isoformas de PI3K (PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ) y mTOR, convirtiéndolo en un inhibidor de amplio espectro con un potencial terapéutico significativo .
Comparación Con Compuestos Similares
Compuestos Similares
GNE-490: Otro inhibidor dual PI3K / mTOR con propiedades farmacocinéticas similares.
Dactolisib (BEZ235): Un inhibidor dual de quinasas que se dirige a PI3K y mTOR.
Umbralisib: Un inhibidor selectivo de PI3Kδ con actividad adicional contra la caseína quinasa 1 épsilon .
Singularidad de GNE-493
This compound destaca por su mejor estabilidad metabólica, biodisponibilidad oral y excelentes parámetros farmacocinéticos. Ha demostrado una eficacia robusta en varios modelos de cáncer, incluidos el cáncer de próstata y de mama, convirtiéndolo en un candidato prometedor para su posterior desarrollo .
Actividad Biológica
GNE-493 is a novel compound recognized for its dual inhibitory effects on phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in the treatment of various cancers, including lung and prostate cancer. The biological activity of this compound is characterized by its ability to modulate tumor growth, induce apoptosis, and enhance anti-tumor immunity.
Inhibition of PI3K/mTOR Pathway
This compound functions primarily by inhibiting the PI3K/mTOR signaling pathway, which is frequently hyperactivated in cancer cells. This pathway plays a crucial role in regulating cell proliferation, survival, and metabolism. By inhibiting this pathway, this compound effectively reduces tumor cell growth and promotes apoptosis.
Induction of Immunogenic Cell Death
Recent studies reveal that this compound not only inhibits tumor cell proliferation but also enhances the immune response against tumors. In a study involving murine lung cancer models, this compound treatment led to increased infiltration of CD4+ and CD8+ T cells within tumors, suggesting a robust activation of anti-tumor immunity. Furthermore, the expression of immunogenic markers such as calreticulin (CRT) and heat shock protein 70 (HSP70) was significantly upregulated following treatment with this compound, indicating its role in promoting immunogenic cell death .
Case Studies and Experimental Data
-
Lung Cancer Study :
- Objective : To evaluate the effects of this compound on lung cancer cell lines and tumor microenvironment.
- Methods : In vitro assays on KP lung cancer cells and human A549 cells were performed to assess proliferation and apoptosis.
- Results : this compound significantly inhibited cell proliferation and promoted apoptosis. In vivo studies using orthotopic tumor models demonstrated increased T cell infiltration post-treatment .
-
Prostate Cancer Study :
- Objective : To investigate the effects of this compound on prostate cancer cell lines.
- Methods : Cell viability assays were conducted on DU145 prostate cancer cells.
- Results : this compound exhibited potent anti-tumor activity with an IC50 value significantly lower than other tested compounds. It inhibited growth via both Akt-mTOR-dependent and independent mechanisms .
Data Table: Summary of Biological Activity
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of GNE-493 in cancer models?
this compound functions as a dual pan-PI3K/mTOR inhibitor, targeting key nodes in the PI3K/AKT/mTOR signaling pathway. Methodologically, its inhibitory activity can be validated via Western blot analysis of downstream effectors (e.g., phosphorylated Akt, S6K1) in treated vs. control tumor samples . Dose-response assays using cancer cell lines with PI3K pathway dysregulation (e.g., PIK3CA mutations) are recommended to confirm target engagement.
Q. How do in vivo models demonstrate the efficacy of this compound?
In murine xenograft models, this compound significantly reduces tumor volume and weight compared to controls. Researchers should measure tumor dimensions daily using calipers and normalize to baseline values. Longitudinal studies should track body weight to assess toxicity . For statistical rigor, use ANOVA with post-hoc tests to compare growth rates between treatment groups.
Q. What biomarkers are critical for assessing this compound activity in preclinical studies?
Key biomarkers include:
- Akt/mTOR pathway markers : Phospho-Akt (Ser473), phospho-S6K1 (Thr389) via Western blot .
- Sphingolipid metabolism : Ceramide levels (measured via LC-MS) and sphingosine kinase 1 (SphK1) activity, as this compound modulates ceramide accumulation .
- Oxidative stress : Thiobarbituric acid reactive substances (TBARS) to assess lipid peroxidation .
Q. Which cancer types show heightened sensitivity to this compound?
Ovarian and prostate cancers are prominent targets. Prioritize cell lines with PI3K pathway alterations (e.g., PIK3CA mutations, PTEN loss) or PPP2R1A mutations, which correlate with 66% increased sensitivity . Combinatorial screens with PARP inhibitors may enhance efficacy in homologous recombination-deficient models.
Q. How should researchers validate the selectivity of this compound?
Use kinase profiling assays (e.g., KINOMEscan) to confirm specificity for PI3K isoforms (α, β, δ, γ) and mTOR over unrelated kinases. Compare IC50 values in isogenic cell lines with/without PI3K pathway activation to rule off-target effects .
Advanced Research Questions
Q. How can contradictory data on this compound’s pro-oxidative effects be reconciled with its anti-tumor activity?
While this compound reduces tumor growth, it increases ceramide and TBAR levels, suggesting paradoxical oxidative stress . To resolve this, employ multi-omics approaches:
- Transcriptomics: Identify NRF2/KEAP1 pathway activation.
- Metabolomics: Map sphingolipid flux and glutathione depletion.
- Functional assays: Test ROS scavengers (e.g., NAC) to determine if oxidative stress is a bystander effect or critical to efficacy .
Q. What experimental designs address heterogeneity in tumor response to this compound?
Single-cell RNA sequencing (scRNA-seq) of treated tumors can dissect subpopulations with differential drug sensitivity. Spatial profiling (e.g., CODEX) may reveal microenvironmental factors (e.g., hypoxia) influencing response. Use stratified randomization in animal studies to account for tumor size variability .
Q. How do PPP2R1A mutations enhance this compound sensitivity?
PPP2R1A encodes a PP2A phosphatase subunit that negatively regulates Akt. In PPP2R1A-mutant models, PP2A dysfunction amplifies PI3K signaling, creating "oncogenic addiction" vulnerable to PI3K/mTOR inhibition. Validate this via siRNA-mediated PPP2R1A knockdown and phospho-Akt quantification .
Q. What are optimal strategies to overcome resistance to this compound?
Resistance mechanisms may include mTORC1/2 feedback activation or SphK1 upregulation. Combinatorial approaches:
- Co-target SphK1 with ABC294640 (SphK1 inhibitor).
- Add mTORC1/2 inhibitors (e.g., AZD8055) to block compensatory pathways.
- Use patient-derived organoids (PDOs) for high-throughput drug synergy screens .
Q. How can researchers leverage multi-omics data to refine this compound dosing regimens?
Integrate pharmacodynamic (PD) biomarkers (e.g., p-Akt suppression) with pharmacokinetic (PK) data to model optimal dosing. Bayesian hierarchical models can predict inter-individual variability in drug exposure. Validate using longitudinal tumor biopsies and plasma metabolomics .
Propiedades
IUPAC Name |
2-[2-(2-aminopyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-17(2,24)12-7-11-13(26-12)15(23-3-5-25-6-4-23)22-14(21-11)10-8-19-16(18)20-9-10/h7-9,24H,3-6H2,1-2H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXMMFPAPDGYGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(N=C3)N)N4CCOCC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033735-94-2 | |
Record name | GNE-493 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033735942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GNE-493 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L843LS9YK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.